Cas no 1518861-22-7 (2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine)

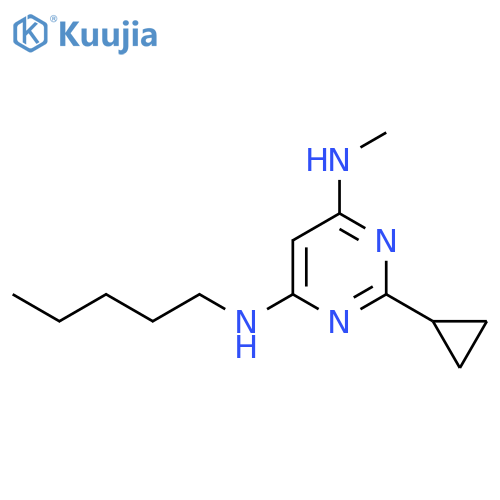

1518861-22-7 structure

商品名:2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine

CAS番号:1518861-22-7

MF:C13H22N4

メガワット:234.340582370758

CID:5577108

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- 4,6-Pyrimidinediamine, 2-cyclopropyl-N4-methyl-N6-pentyl-

- 2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine

- 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine

-

- インチ: 1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17)

- InChIKey: YQRRABRJQQBDHC-UHFFFAOYSA-N

- ほほえんだ: C1(C2CC2)=NC(NCCCCC)=CC(NC)=N1

じっけんとくせい

- 密度みつど: 1.122±0.06 g/cm3(Predicted)

- ふってん: 406.5±30.0 °C(Predicted)

- 酸性度係数(pKa): 6.05±0.10(Predicted)

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-5127-0.5g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F1967-5127-0.25g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F1967-5127-10g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F1967-5127-1g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| Life Chemicals | F1967-5127-2.5g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| Life Chemicals | F1967-5127-5g |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| TRC | C200251-100mg |

2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 100mg |

$ 95.00 | 2022-04-01 | ||

| TRC | C200251-500mg |

2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 500mg |

$ 365.00 | 2022-04-01 | ||

| TRC | C200251-1g |

2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |

1518861-22-7 | 1g |

$ 570.00 | 2022-04-01 |

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

1518861-22-7 (2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量